3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile
CAS No.: 2549031-02-7
Cat. No.: VC11812006
Molecular Formula: C14H15N7O
Molecular Weight: 297.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549031-02-7 |
|---|---|
| Molecular Formula | C14H15N7O |
| Molecular Weight | 297.32 g/mol |
| IUPAC Name | 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C14H15N7O/c1-22-12-2-3-18-14(19-12)21-8-6-20(7-9-21)13-11(10-15)16-4-5-17-13/h2-5H,6-9H2,1H3 |
| Standard InChI Key | RQZUILFPHUOMBD-UHFFFAOYSA-N |
| SMILES | COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3C#N |
| Canonical SMILES | COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3C#N |
Introduction
The compound 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a heterocyclic organic molecule with potential applications in medicinal chemistry. It consists of three key structural components:
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A pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms.
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A piperazine moiety substituted with a methoxypyrimidine group.
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A cyano group (-CN) attached to the pyrazine ring.
This compound's structure suggests it could serve as a pharmacophore, making it relevant for drug discovery and development.
Synthesis Pathways
The synthesis of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves multi-step reactions, starting from commercially available precursors:
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Formation of the Pyrazine Core:
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Pyrazine derivatives are often synthesized through cyclization reactions involving dicarbonyl compounds and amines.
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Substitution on the Piperazine Ring:
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The piperazine moiety is functionalized with a methoxypyrimidine group via nucleophilic substitution or coupling reactions.
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Introduction of the Nitrile Group:
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The cyano group can be introduced through cyanation reactions using reagents like potassium cyanide (KCN) under appropriate conditions.
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Pharmacological Relevance
The compound's structure suggests potential activity in various therapeutic areas:
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Antiviral Agents: The pyrazine and piperazine scaffolds are commonly found in antiviral drugs targeting enzymes like polymerases or proteases.
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Anticancer Agents: Heterocyclic compounds with nitrile groups are often explored for their cytotoxic properties against cancer cells.
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CNS Drugs: Piperazine derivatives are widely used in neuropharmacology due to their ability to modulate neurotransmitter receptors.
Biological Activity
While specific data on this compound's biological activity is limited, similar compounds have demonstrated:
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High binding affinity to kinase enzymes.
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Antimicrobial properties against Gram-positive and Gram-negative bacteria.
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Potential as protein-protein interaction inhibitors in viral replication pathways.
Analytical Characterization
To confirm the identity and purity of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines the molecular structure and confirms functional groups |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation patterns |
| Infrared Spectroscopy (IR) | Identifies characteristic functional groups (e.g., -CN stretch) |
| High Performance Liquid Chromatography (HPLC) | Assesses purity and detects impurities |
Challenges
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Limited availability of synthetic routes for large-scale production.
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Potential toxicity or off-target effects due to the presence of reactive groups like nitriles.
Future Research Directions
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Exploring its derivatives for enhanced bioactivity.
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Conducting in vitro and in vivo studies to evaluate pharmacokinetics and pharmacodynamics.
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Investigating its role as a scaffold for multi-target drug design.
This detailed overview highlights the significance of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile as a promising candidate in chemical and pharmaceutical research. Further studies are warranted to unlock its full potential in therapeutic applications.
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